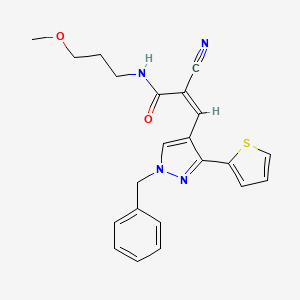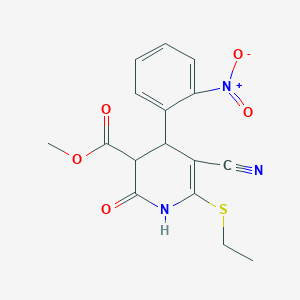
Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate” is a chemical compound with the molecular formula C16H15N3O5S . It is a derivative of pyridine, a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of this molecule . The SMILES string for this compound is: CCSC1=C(C#N)C(C(C(=O)N1)C(=O)OC)c2ccccc2N+=O .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .Physical And Chemical Properties Analysis
The molecular weight of this compound is 361.3724 g/mol . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
- The compound is involved in reactions leading to various pyridine derivatives, with their molecular structures confirmed by X-ray diffraction, indicating its utility in synthetic organic chemistry and structural analysis (O'callaghan et al., 1999).
2. Electrochemical Behavior in Protic Medium
- It shows unique electrochemical behaviors, such as undergoing a 4-electron reduction leading to different cyclic compounds depending on the medium, highlighting its potential in electrochemical studies and applications (David et al., 1995).
3. Antihypertensive Activity
- Derivatives of this compound have been found to possess potent activities in biological evaluations for hypotension and increasing coronary blood flow, suggesting its relevance in pharmacological research related to cardiovascular diseases (Satoh et al., 1991).
4. Synthesis of Novel Derivatives
- The compound serves as a precursor in synthesizing various novel derivatives expected to exhibit antihypertensive activity, underscoring its significance in the development of new pharmacological agents (Kumar & Mashelker, 2006).
5. Dye Complexation and Application in Textiles
- It has been used in synthesizing disperse dyes, which were complexed with metals like copper, cobalt, and zinc, and applied to fabrics, indicating its potential use in the textile industry (Abolude et al., 2021).
Propiedades
IUPAC Name |
methyl 5-cyano-6-ethylsulfanyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-3-25-15-10(8-17)12(13(14(20)18-15)16(21)24-2)9-6-4-5-7-11(9)19(22)23/h4-7,12-13H,3H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZPJQRAKBMHDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

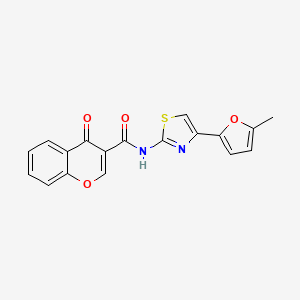
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371466.png)

![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)
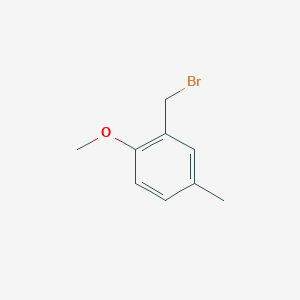

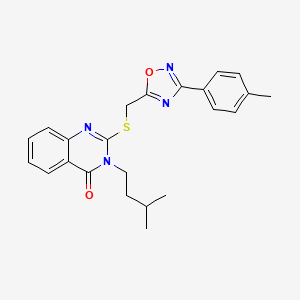

![Ethyl 4-(4-chlorophenyl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2371481.png)
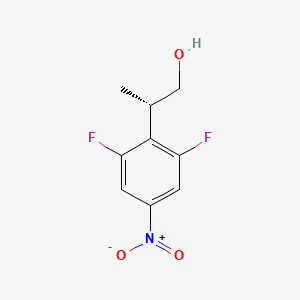
![N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide](/img/structure/B2371483.png)

![N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371487.png)
